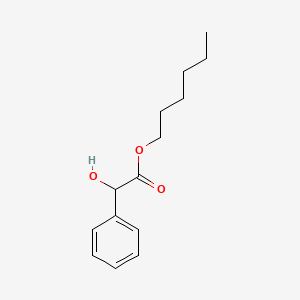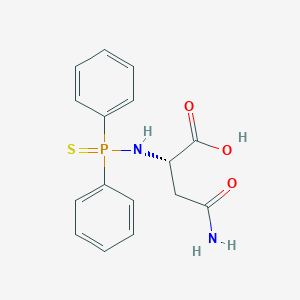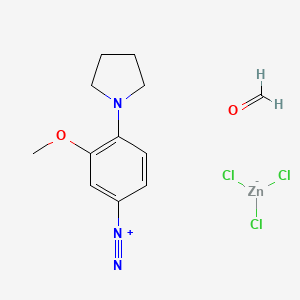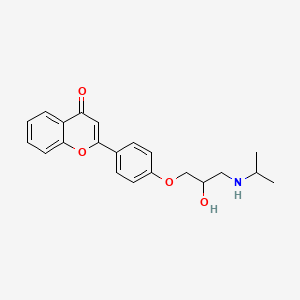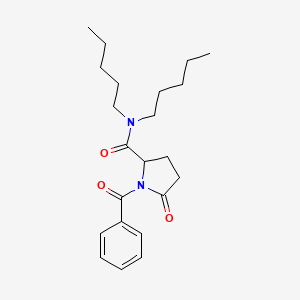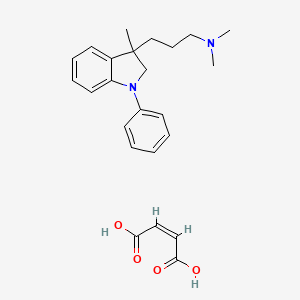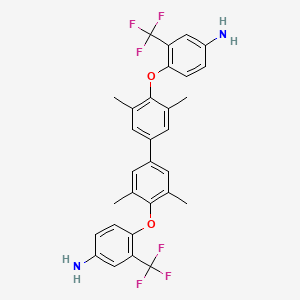
Sodium hydrogen 5-((4'-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its azo groups, which are responsible for its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 7-amino-1-hydroxy-3-sulphonato-2-naphthylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,3’-dimethyl(1,1’-biphenyl)-4-amine to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is subsequently coupled with salicylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The azo linkage allows for electron delocalization, contributing to its vibrant color. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure.
類似化合物との比較
Similar Compounds
- Disodium 5-hydroxy-6-[4-[4-[(1-hydroxy-5-sulfonato-2-naphthyl)azo]-3-methoxy-phenyl]-2-methoxy-phenyl]azo-naphthalene-1-sulfonate
- CI Acid Black 131
Uniqueness
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate is unique due to its specific structural features, including the presence of multiple azo groups and the sulfonate functionality, which enhance its solubility and binding properties.
特性
CAS番号 |
73398-45-5 |
|---|---|
分子式 |
C31H24N5NaO7S |
分子量 |
633.6 g/mol |
IUPAC名 |
sodium;6-amino-3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O7S.Na/c1-16-11-18(4-8-25(16)34-33-22-7-10-27(37)24(15-22)31(39)40)19-5-9-26(17(2)12-19)35-36-29-28(44(41,42)43)13-20-3-6-21(32)14-23(20)30(29)38;/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43);/q;+1/p-1 |
InChIキー |
FPPLXPFOEZVRDE-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


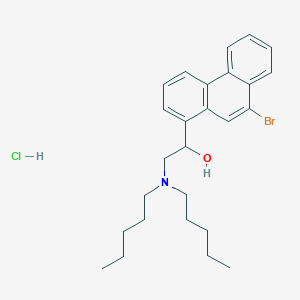
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
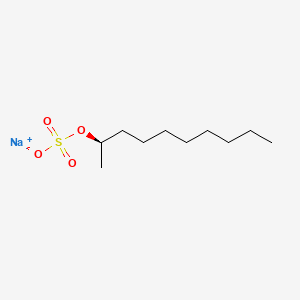
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
